REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[O:6][C:7]([C:10]#[N:11])=[CH:8][CH:9]=1)=O.[BH4-].[Na+].[NH4+].[Cl-]>C(O)C>[OH:2][CH2:3][C:5]1[O:6][C:7]([C:10]#[N:11])=[CH:8][CH:9]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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0.098 g
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Type
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reactant
|
Smiles
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COC(=O)C=1OC(=CC1)C#N
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Name
|
|
Quantity
|
0.11 g
|
Type
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reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
2.5 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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1 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
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Type
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CUSTOM
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Details
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the reaction was stirred for 2 hrs
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the aqueous extracted with diethylether
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried (MgSO4)
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Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Type
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CUSTOM
|
Details
|
The residue was chromatographed (silica gel, diethylether)
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |